N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine: is an organic compound known for its unique spiro structure, which combines fluorene and xanthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine typically involves multiple steps. One common method includes the following steps:
Synthesis of Fluorene and Xanthene Precursors: The fluorene and xanthene units are synthesized separately, often involving bromination and subsequent coupling reactions.
Spiro Coupling: The fluorene and xanthene units are then coupled using a spiro linkage, typically facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, particularly for introducing various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of various functional groups such as methoxy or nitro groups.
Scientific Research Applications
Chemistry:
Organic Electronics: Used as a hole transport material in OLEDs and OPVs due to its excellent charge transport properties.
Photovoltaics: Employed in perovskite solar cells as a hole transport layer, enhancing the efficiency and stability of the cells.
Biology and Medicine:
Biosensors: Potential use in biosensors due to its electrochemical properties.
Drug Delivery: Investigated for use in drug delivery systems owing to its ability to form stable complexes with various drugs.
Industry:
Display Technology: Utilized in the manufacturing of high-efficiency OLED displays.
Solar Energy: Applied in the development of advanced solar cells for renewable energy applications.
Mechanism of Action
The mechanism of action of N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine in electronic applications involves its role as a hole transport material. It facilitates the movement of positive charges (holes) through the organic layers of devices like OLEDs and OPVs. This is achieved through its spiro structure, which provides a high degree of conjugation and stability, allowing efficient charge transport .
Comparison with Similar Compounds
Spiro-OMeTAD: Another spiro compound used in perovskite solar cells.
Spiro-TAD: Similar structure but with different functional groups, used in OLEDs.
Uniqueness: N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine is unique due to its specific combination of fluorene and xanthene units, which provides a balance of rigidity and flexibility, enhancing its performance in electronic applications .
This compound’s versatility and efficiency make it a valuable material in the field of organic electronics and beyond
Properties
Molecular Formula |
C49H34N2O |
---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
2-N,2-N,7-N,7-N-tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine |
InChI |
InChI=1S/C49H34N2O/c1-5-17-35(18-6-1)50(36-19-7-2-8-20-36)39-29-31-41-42-32-30-40(51(37-21-9-3-10-22-37)38-23-11-4-12-24-38)34-46(42)49(45(41)33-39)43-25-13-15-27-47(43)52-48-28-16-14-26-44(48)49/h1-34H |
InChI Key |
GDMVSHBWCXDBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7OC8=CC=CC=C68)C=C(C=C5)N(C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.